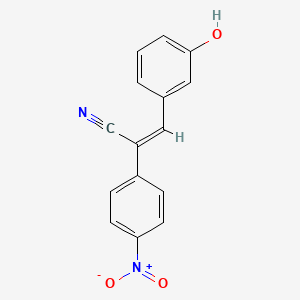
3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile, also known as HPPN, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the acrylonitrile family and has been shown to have a range of interesting properties that make it a promising candidate for use in a variety of research applications.
Wirkmechanismus
The mechanism of action of 3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) upon exposure to light. These ROS can then interact with nearby biomolecules, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects
3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell proliferation, and the modulation of various signaling pathways. 3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile in lab experiments is its high sensitivity and specificity for detecting various biomolecules. However, there are also some limitations to using 3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile, including its relatively low stability and the potential for photobleaching (loss of fluorescence upon prolonged exposure to light).
Zukünftige Richtungen
There are many potential future directions for research involving 3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile. One area of interest is the development of new methods for synthesizing 3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile and related compounds, which could lead to the discovery of new applications and properties. Another area of interest is the optimization of 3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile for use in photodynamic therapy, with the goal of improving its efficacy and reducing side effects. Additionally, 3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile could be further studied for its potential use in diagnostic applications, such as the detection of biomarkers for various diseases.
Synthesemethoden
The synthesis of 3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile is typically carried out using a combination of chemical reactions that involve the use of various reagents and catalysts. One common method for synthesizing 3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile involves the reaction of 3-hydroxybenzaldehyde with 4-nitrobenzaldehyde in the presence of a base such as potassium carbonate. This reaction results in the formation of the intermediate 3-(3-hydroxyphenyl)-2-(4-nitrophenyl)propenal, which is then converted to 3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile through a process known as Knoevenagel condensation.
Wissenschaftliche Forschungsanwendungen
3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile has been shown to have a range of potential applications in scientific research, particularly in the fields of chemistry and biochemistry. One of the most promising areas of research involves the use of 3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile as a fluorescent probe for the detection of various biomolecules, including proteins, nucleic acids, and lipids. 3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile has also been studied for its potential use as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light to activate a photosensitizing agent.
Eigenschaften
IUPAC Name |
(Z)-3-(3-hydroxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c16-10-13(8-11-2-1-3-15(18)9-11)12-4-6-14(7-5-12)17(19)20/h1-9,18H/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHQZWSODWFHNL-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=C(\C#N)/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5573758 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5812938.png)

![N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5812944.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B5812947.png)

![4-[(3-methyl-2-thienyl)methyl]thiomorpholine](/img/structure/B5812958.png)
![methyl {4-[(tert-butylamino)sulfonyl]phenoxy}acetate](/img/structure/B5812960.png)




![3-bromo-N'-[(3,3-dimethylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5813013.png)
![2-{2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]hydrazino}-N-(6-methoxy-3-pyridinyl)-2-oxoacetamide](/img/structure/B5813021.png)
